2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- is a heterocyclic organic compound It is a derivative of pyrimidinedione, featuring a methyl group at the 5-position and a phenylmethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- typically involves the reaction of barbituric acid with appropriate aldehydes and anilines. A common method is a three-component one-pot reaction, which simplifies the process and improves yield . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of key metabolic or signaling processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(methoxymethyl)]-
- 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(ethoxymethyl)]-
- 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(benzyl)]-
Uniqueness
The presence of the phenylmethoxy group at the 3-position distinguishes 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- from its analogs. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
119451-90-0 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-methyl-3-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-10-7-14-13(17)15(12(10)16)9-18-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,17) |
InChI Key |
XOQOAFYFNMHNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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